4-{[(E)-[1,1'-biphenyl]-4-ylmethylidene]amino}-5-(2-furyl)-4H-1,2,4-triazol-3-yl hydrosulfide
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Overview
Description
4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(2-furyl)-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a biphenyl group, a furyl group, and a triazole ring
Preparation Methods
The synthesis of 4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(2-furyl)-4H-1,2,4-triazol-3-yl hydrosulfide typically involves multiple steps. One common synthetic route includes the condensation of 1,1’-biphenyl-4-carbaldehyde with 4-amino-5-(2-furyl)-4H-1,2,4-triazole-3-thiol under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(2-furyl)-4H-1,2,4-triazol-3-yl hydrosulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrosulfide group is replaced by other nucleophiles such as halides or alkoxides.
Condensation: It can participate in condensation reactions with various aldehydes or ketones to form Schiff bases or other condensation products.
Scientific Research Applications
4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(2-furyl)-4H-1,2,4-triazol-3-yl hydrosulfide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(2-furyl)-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action, particularly in coordination chemistry.
Comparison with Similar Compounds
4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(2-furyl)-4H-1,2,4-triazol-3-yl hydrosulfide can be compared with other similar compounds, such as:
4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide: This compound has a trimethoxyphenyl group instead of a furyl group, which may result in different chemical and biological properties.
4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl hydrosulfide: The presence of dichlorophenyl groups can enhance the compound’s stability and reactivity.
4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide: The methoxyphenyl group may impart different electronic and steric effects compared to the furyl group.
Properties
IUPAC Name |
3-(furan-2-yl)-4-[(E)-(4-phenylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4OS/c25-19-22-21-18(17-7-4-12-24-17)23(19)20-13-14-8-10-16(11-9-14)15-5-2-1-3-6-15/h1-13H,(H,22,25)/b20-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLWFGPRTNIOLL-DEDYPNTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=NN3C(=NNC3=S)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/N3C(=NNC3=S)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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